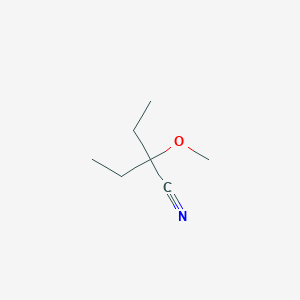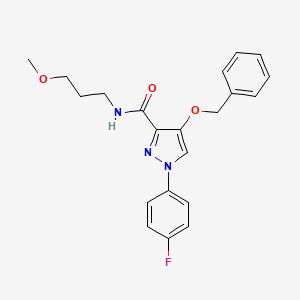
4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a compound notable for its unique structure comprising pyrazole, benzyloxy, fluorophenyl, and methoxypropyl moieties. This combination imbues it with properties desirable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions:
Starting Materials: : Appropriate pyrazole, benzyloxy, and fluorophenyl derivatives.
Initial Step: : Formation of the pyrazole core via cyclization reactions.
Functional Group Additions: : Introduction of benzyloxy and fluorophenyl groups using nucleophilic aromatic substitution or Friedel-Crafts alkylation.
Coupling Reactions: : N-alkylation and carboxamide formation using amidation reactions under mild to moderate conditions (e.g., using carbodiimides as coupling agents).
Industrial Production Methods
Industrially, scaling up the synthesis can involve:
Optimized Reagents: : Using cost-effective and readily available reagents.
Enhanced Reaction Conditions: : Implementing catalytic systems and green chemistry principles to improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes mild oxidation reactions resulting in specific oxidized intermediates.
Reduction: : Reduction typically affects the fluorophenyl or carboxamide groups under controlled conditions.
Substitution: : Exhibits nucleophilic and electrophilic substitution due to its reactive sites.
Common Reagents and Conditions
Oxidation: : Use of oxidants like KMnO4 or H2O2.
Reduction: : Involves hydrogenation using Pd/C or NaBH4.
Substitution: : Employs reagents like alkyl halides or organometallic reagents.
Major Products
Oxidation Products: : Formed mainly on the pyrazole or benzyloxy moieties.
Reduction Products: : May result in the partial or full reduction of fluorophenyl groups.
Substitution Products: : Introduction of new functional groups depending on the reagents used.
Scientific Research Applications
Chemistry: : Used as an intermediate in organic synthesis and in the development of novel compounds.
Biology: : Investigated for its interaction with various biomolecules, including enzymes and receptors.
Industry: : Utility in material science for creating specialized polymers and coatings.
Mechanism of Action
The compound's effects typically involve binding to specific molecular targets, such as enzymes or receptors, altering their activity or function. The fluorophenyl group often enhances binding affinity, while the pyrazole moiety contributes to the stability of the interaction.
Comparison with Similar Compounds
Unique Attributes
Structural Diversity: : Combines multiple functional groups, enhancing its versatility.
Chemical Reactivity: : Offers varied reactive sites for different chemical transformations.
Similar Compounds
4-(benzyloxy)-1-phenyl-1H-pyrazole-3-carboxamide: : Lacks the fluorophenyl group.
4-methoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: : Similar but with a methoxy instead of benzyloxy group.
In short, 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide stands out for its unique composition and its broad applicability across different scientific and industrial fields. Feel free to dig deeper into any specific section!
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methoxypropyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-27-13-5-12-23-21(26)20-19(28-15-16-6-3-2-4-7-16)14-25(24-20)18-10-8-17(22)9-11-18/h2-4,6-11,14H,5,12-13,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNBBSTQIXVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2979853.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide](/img/structure/B2979854.png)
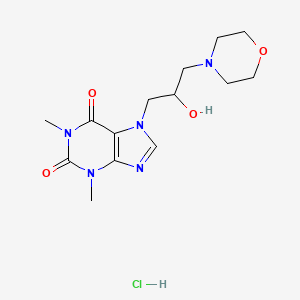
![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)
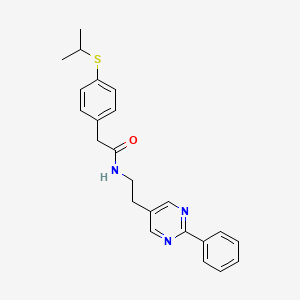
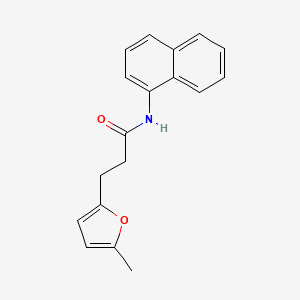
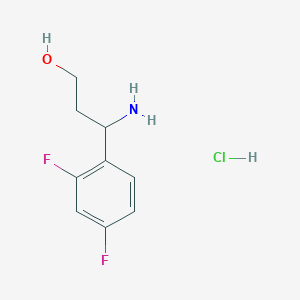
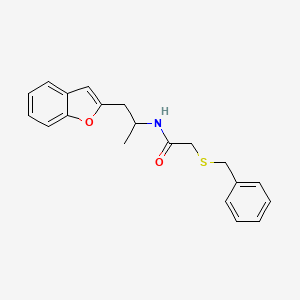
![2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B2979869.png)
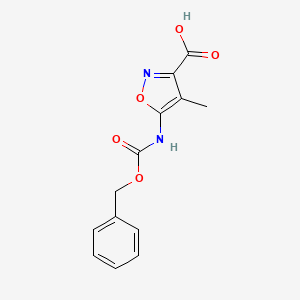
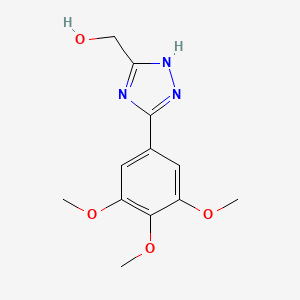
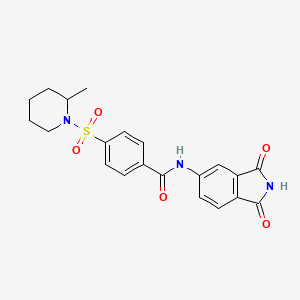
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride](/img/structure/B2979873.png)
